molecular formula C5H2N4S B009196 5-Aminoisothiazole-3,4-dicarbonitrile CAS No. 100326-56-5

5-Aminoisothiazole-3,4-dicarbonitrile

Cat. No. B009196
M. Wt: 150.16 g/mol
InChI Key: BZPKVNVQNNDLSH-UHFFFAOYSA-N
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Patent
US04785116

Procedure details

A mixture of 45.3 parts of N,N-dimethyl-N'-(3,4-dicyanoisothiazol-5-yl)-formamidine, 400 parts of ethanol and 60 parts of concentrated hydrochloric acid is heated at the boil for 2.5 hours, after which it is introduced into 400 parts of water. The colorless precipitate is filtered off under suction, washed with water and dried to give 28.6 parts (87% of theory) of 5-aminoisothiazole-3,4-dicarbonitrile.
[Compound]
Name
45.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-dimethyl-N'-(3,4-dicyanoisothiazol-5-yl)-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=[N:4][C:5]1[S:9][N:8]=[C:7]([C:10]#[N:11])[C:6]=1[C:12]#[N:13].C(O)C.Cl>O>[NH2:4][C:5]1[S:9][N:8]=[C:7]([C:10]#[N:11])[C:6]=1[C:12]#[N:13]

Inputs

Step One
Name
45.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N,N-dimethyl-N'-(3,4-dicyanoisothiazol-5-yl)-formamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=NC1=C(C(=NS1)C#N)C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at the boil for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The colorless precipitate is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C(=NS1)C#N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.